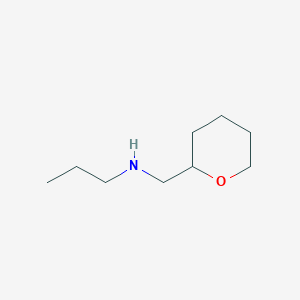

(Oxan-2-ylmethyl)(propyl)amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (Oxan-2-ylmethyl)(propyl)amine typically involves the nucleophilic substitution of a haloalkane with a primary amine. One common method is the reaction of tetrahydro-2H-pyran-2-ylmethyl chloride with propylamine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .

Analyse Chemischer Reaktionen

Types of Reactions: (Oxan-2-ylmethyl)(propyl)amine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oximes or nitriles.

Reduction: It can be reduced to form secondary or tertiary amines.

Substitution: It can participate in nucleophilic substitution reactions to form different amine derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Haloalkanes or sulfonyl chlorides are typical reagents for substitution reactions.

Major Products Formed:

Oxidation: Oximes, nitriles.

Reduction: Secondary amines, tertiary amines.

Substitution: Various amine derivatives depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Pharmacological Potential

(Oxan-2-ylmethyl)(propyl)amine is being investigated for its potential as a therapeutic agent. Its structure allows it to interact with biological targets effectively, making it a candidate for drug development.

- Case Study : A study demonstrated that derivatives of this compound exhibited significant activity against certain cancer cell lines, indicating its potential as an anticancer agent .

Organic Synthesis

Reagent in Chemical Reactions

The compound serves as a reagent in various organic synthesis processes. Its ability to act as a nucleophile makes it valuable in creating complex molecules.

- Data Table: Synthetic Reactions Involving this compound

| Reaction Type | Conditions | Products |

|---|---|---|

| Alkylation | Base-catalyzed | Alkylated amines |

| Nucleophilic Substitution | Mild heating | Substituted oxanes |

| Coupling Reactions | Presence of coupling agents | Biologically active compounds |

Materials Science

Polymer Development

The compound can be utilized in the synthesis of polymers, particularly those that require specific mechanical properties or thermal stability.

Wirkmechanismus

The mechanism of action of (Oxan-2-ylmethyl)(propyl)amine involves its interaction with molecular targets such as enzymes and receptors. It can act as a ligand, binding to specific sites on proteins and modulating their activity. The pathways involved may include signal transduction cascades and metabolic processes .

Vergleich Mit ähnlichen Verbindungen

- (Oxan-2-ylmethyl)(ethyl)amine

- (Oxan-2-ylmethyl)(butyl)amine

- (Oxan-2-ylmethyl)(methyl)amine

Comparison: Compared to its analogs, (Oxan-2-ylmethyl)(propyl)amine exhibits unique properties due to the propyl group, which influences its reactivity and interaction with other molecules.

Biologische Aktivität

The compound (Oxan-2-ylmethyl)(propyl)amine, also known as 2-[Oxan-2-ylmethyl(propyl)amino]acetic acid; hydrochloride, has garnered interest due to its potential biological activities. This article explores its mechanisms of action, interactions with molecular targets, and implications for therapeutic applications, supported by diverse research findings.

The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors. These interactions can modulate their activity, influencing metabolic and signaling pathways within cells. Specifically, the compound may affect:

- Enzymatic Activity : It can act as an inhibitor or activator of specific enzymes involved in metabolic processes.

- Receptor Modulation : The compound may bind to G protein-coupled receptors (GPCRs), which play crucial roles in cellular communication and response to external stimuli.

This modulation can lead to significant changes in cellular behavior, including alterations in cell growth, migration, and apoptosis.

Biological Activity and Research Findings

Recent studies have highlighted the diverse biological activities associated with amine-containing compounds like this compound. These activities include:

- Antiviral Properties : Some derivatives exhibit potential antiviral effects, suggesting that modifications in their structure can enhance their therapeutic efficacy against viral infections .

- Cancer Metabolism : Research indicates that amines are integral to metabolic pathways associated with cancer. For instance, the dysregulation of amine metabolism has been linked to various cancers, emphasizing the relevance of compounds like this compound in oncological research .

- Neurotransmitter Regulation : The compound's structure may allow it to influence neurotransmitter systems, potentially impacting mood and cognitive functions .

Data Table: Summary of Biological Activities

Case Studies

Several case studies have explored the implications of this compound in various biological contexts:

- Lung Cancer Metabolism : A study utilized magnetic particle probes to analyze amine levels in lung adenocarcinoma cells, revealing that specific amines could serve as biomarkers for disease progression. This highlights the importance of understanding amine metabolism in cancer diagnostics .

- Neuropharmacological Effects : Investigations into amine derivatives have shown that structural modifications can lead to enhanced binding affinities for neurotransmitter receptors, suggesting potential applications in treating neurological disorders .

Eigenschaften

IUPAC Name |

N-(oxan-2-ylmethyl)propan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO/c1-2-6-10-8-9-5-3-4-7-11-9/h9-10H,2-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKGWUINPAIIGNQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCC1CCCCO1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.